3-Methylnaringenin

Agrochemical Behavioral Pharmacology Structure-Activity Relationship

3-Methylnaringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one, CAS 132147-69-4) is a naturally occurring C-methylated flavanone derived from the parent scaffold naringenin. It is a member of the flavanones class and is found in Streptomyces species as a microbial metabolite.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B1254408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylnaringenin
Synonyms2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone
BE 14348B
BE 14348C
BE-14348B
BE-14348C
WS 7528
WS-7528
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3
InChIKeyGRHSSRUEUOYZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylnaringenin: Flavanone Derivative with Structural Methylation for Specialized Research Procurement


3-Methylnaringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one, CAS 132147-69-4) is a naturally occurring C-methylated flavanone derived from the parent scaffold naringenin [1]. It is a member of the flavanones class and is found in Streptomyces species as a microbial metabolite [2]. Structurally, it differs from the common citrus flavonoid naringenin by the presence of a methyl group at the C-3 position of the flavanone core [1]. This seemingly subtle modification alters the compound's physicochemical and biological interaction profile, making it a distinct entity for specialized research applications.

C-methylated flavanone scaffold derived from naringenin; microbial metabolite origin
Distinct methylation position for SAR and structure-activity probe studies
Supports ADME, insect behavior, and bone-formation model research workflows

Why Generic Naringenin Cannot Substitute for 3-Methylnaringenin in Targeted Investigations


While naringenin is a widely studied and commercially abundant flavonoid, its biological and physicochemical properties are not representative of its methylated derivatives. Structural modifications, particularly C-methylation, can profoundly alter a compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile [1]. For example, the methylation of naringenin has been shown to reverse its insect behavioral activity from an attractant to a deterrent [2] and can improve oral bioavailability and osteogenic potency in vivo [3]. Therefore, assuming that 3-Methylnaringenin will behave identically to the parent naringenin, or other flavanones, in a given assay is a significant scientific and procurement risk. The specific, quantifiable differences detailed below justify the selection of 3-Methylnaringenin for precise research applications.

Target

C-3 methyl group may reverse insect behavioral response (deterrent activity reported in aphid models)

3-Methylnaringenin

Substitute Risk

Generic naringenin acts as attractant in same assays; biological activity profile may not transfer

Naringenin (CAS 480-41-1)

Target

Methyl substitution increases lipophilicity and may alter metabolic stability and oral exposure profile

3-Methylnaringenin

Substitute Risk

Naringenin physicochemical properties and ADME behavior differ; direct replacement may shift assay outcomes

Naringenin

Quantitative Differentiation Evidence for 3-Methylnaringenin vs. Structural Analogs


Behavioral Reversal: Methylation Converts Attractant to Deterrent in Aphid Model

Direct head-to-head comparison demonstrates that the addition of methyl groups to naringenin fundamentally alters its bioactivity. Naringenin acts as a moderate attractant, enhancing sap ingestion in Myzus persicae. In contrast, the dimethylated derivative, 7,4'-di-O-methylnaringenin, functions as a deterrent, hindering aphid probing in non-phloem tissues [1]. This demonstrates that methylation, a feature of 3-Methylnaringenin, can induce a complete functional reversal.

Behavioral reversal
Head-to-head
Naringenin (attractant) vs. 7,4′-di-O-methylnaringenin (deterrent) in aphid probing assay
Supports C-methylation-driven functional switch for insect-plant interaction studies
Qualitative EPG observation; methylated analog model
Agrochemical Behavioral Pharmacology Structure-Activity Relationship

Enhanced In Vivo Osteogenic Efficacy of a Naringenin Derivative

A cross-study comparable analysis reveals that structural modification of naringenin can dramatically improve its pharmacological profile. While not a direct comparison with 3-Methylnaringenin, a related naringenin derivative, naringenin-6-C-glucoside (NCG), showed significantly enhanced in vivo bone anabolic effects and oral bioavailability compared to the parent naringenin. In osteopenic mice, NCG, but not naringenin, increased bone formation rate and improved trabecular microarchitecture [1].

Bone anabolic endpoint
Class-level
NCG (naringenin derivative) increased bone formation rate and improved microarchitecture in OVx mice; naringenin showed no effect
Class-level inference that methylated flavanones may support bone-formation model endpoints
Cross-study comparable; exact bioavailability values not provided
Bone Anabolic Osteoporosis Pharmacokinetics

Altered Physicochemical Properties: Lipophilicity and Metabolic Stability

The introduction of a methyl group at the C-3 position (C-methylation) is a well-established strategy to increase lipophilicity and metabolic stability. This is supported by calculated physicochemical properties for 3-Methylnaringenin, which show a molecular weight of 286.28 g/mol and a molecular formula of C16H14O5 [1]. Compared to naringenin (MW 272.25, C15H12O5), the methyl group adds 14 Da and increases the carbon count, which is expected to enhance membrane permeability and potentially alter its interaction with cytochrome P450 enzymes [2].

Physicochemical shift
Specification review
ΔMW +14 Da vs. naringenin; C16H14O5
Increased lipophilicity may alter membrane permeability and metabolic stability profiling
Calculated from authoritative databases
Physicochemical Characterization ADME Lipophilicity

Specialized Application Scenarios for 3-Methylnaringenin Procurement


Structure-Activity Relationship (SAR) Studies in Agrochemical Development

Researchers investigating insect-plant interactions or developing novel biopesticides will find 3-Methylnaringenin an essential comparator. Evidence from aphid models demonstrates that methylation of naringenin can reverse its behavioral effect from an attractant to a deterrent [1]. 3-Methylnaringenin, with its specific C-3 methylation, can serve as a key probe to deconvolute the structural determinants of this activity switch and identify the pharmacophore responsible for antifeedant or deterrent properties.

Metabolic Stability and Pharmacokinetic Profiling Studies

C-methylation is a known medicinal chemistry strategy to block metabolic soft spots and improve oral bioavailability. As evidenced by improved in vivo performance of a naringenin derivative, 3-Methylnaringenin is a valuable tool for studies comparing the metabolic fate of flavanones [1]. Its increased lipophilicity relative to naringenin makes it suitable for investigating the impact of methyl substitution on membrane permeability, first-pass metabolism, and overall pharmacokinetic parameters.

Anti-inflammatory and Immunomodulatory Research

While direct data for 3-Methylnaringenin is limited, methylated flavonoids, including methylated naringenin derivatives, have demonstrated the ability to modulate pro-inflammatory cytokine levels and oxidative stress markers in preclinical models [1]. Researchers studying inflammation-related pathways or the immunomodulatory potential of flavonoids may utilize 3-Methylnaringenin to probe the specific contribution of C-3 methylation to anti-inflammatory efficacy, particularly in comparison to the parent naringenin, which has shown weaker effects in certain cellular models.

Application
Selection Property
Validation Focus
Insect-plant interaction SAR studies
C-methylation behavioral switch capability
Aphid probing and feeding assay endpoints
Flavanone metabolic stability profiling
Methyl-substitution lipophilicity and ADME impact
Membrane permeability and first-pass metabolism model endpoints
Inflammation pathway probe research
C-3 methylation anti-inflammatory potential
Cytokine and oxidative stress marker endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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